molecular formula C26H33N3O2 B2817487 4-{1-[3-(2,6-Dimethylphenoxy)propyl]benzimidazol-2-yl}-1-butylpyrrolidin-2-one CAS No. 912914-71-7

4-{1-[3-(2,6-Dimethylphenoxy)propyl]benzimidazol-2-yl}-1-butylpyrrolidin-2-one

Numéro de catalogue: B2817487
Numéro CAS: 912914-71-7
Poids moléculaire: 419.569
Clé InChI: KEVNPQPJLRDGTF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“4-{1-[3-(2,6-Dimethylphenoxy)propyl]benzimidazol-2-yl}-1-butylpyrrolidin-2-one” is a chemical compound . Unfortunately, there is limited information available about this specific compound.


Molecular Structure Analysis

The molecular formula of “this compound” is C28H28FN3O2. The average mass is 457.539 Da and the monoisotopic mass is 457.216553 Da .

Applications De Recherche Scientifique

Synthesis and Structural Characterization

The synthesis of benzimidazole derivatives, including compounds structurally related to "4-{1-[3-(2,6-Dimethylphenoxy)propyl]benzimidazol-2-yl}-1-butylpyrrolidin-2-one", has been explored in several studies. For instance, Yılmaz and Küçükbay (2018) developed new zwitterionic compounds and cyclic urea derivatives of benzimidazole through reactions involving electron-rich olefins, characterized using spectroscopic techniques and elemental analysis (Ülkü Yılmaz & H. Küçükbay, 2018). Similarly, Darweesh et al. (2016) synthesized novel heterocycles pendent to benzothiazole and benzimidazole ring systems, showcasing the versatility of benzimidazole derivatives in creating diverse chemical structures (Ahmed F Darweesh et al., 2016).

Pharmacological Evaluation

The pharmacological potential of benzimidazole compounds has been extensively studied. For example, compounds structurally similar to the one have been evaluated for their anticancer activities against various cancer cell lines, indicating the therapeutic relevance of benzimidazole derivatives in oncology research (B. Banerji & S. Pramanik, 2015). Moreover, Rajanarendar et al. (2020) synthesized and assessed the anti-inflammatory and analgesic activities of benzimidazole-based compounds, further highlighting their significance in the development of new therapeutic agents (E. Rajanarendar et al., 2020).

Electrochemical and Optical Properties

The electrochemical and optical properties of benzimidazole derivatives have also been a subject of interest. Ozelcaglayan et al. (2012) synthesized a new benzimidazole unit and investigated its electrochemical polymerization and optical properties, revealing the potential of such compounds in electronic and photonic applications (Ali Can Ozelcaglayan et al., 2012).

Magnetic Materials and Hydrogen Bonding Studies

Research on the role of hydrogen bonds in benzimidazole-based organic magnetic materials has shown that such compounds can form stable nitroxide radicals with potential applications in molecular magnetic materials. This highlights the importance of structural features, such as hydrogen bonding, in determining the magnetic properties of organic compounds (Jacqueline R. Ferrer et al., 2001).

Propriétés

IUPAC Name

1-butyl-4-[1-[3-(2,6-dimethylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N3O2/c1-4-5-14-28-18-21(17-24(28)30)26-27-22-12-6-7-13-23(22)29(26)15-9-16-31-25-19(2)10-8-11-20(25)3/h6-8,10-13,21H,4-5,9,14-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEVNPQPJLRDGTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CCCOC4=C(C=CC=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.